Epicoccone B
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Overview
Description
Epicoccone B is a polyoxygenated polyketide isolated from the marine-derived fungus Aspergillus micronesiensis. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epicoccone B involves multiple steps, starting from simpler precursors. One notable synthetic route includes the use of vanillyl alcohol as a starting material. The process involves a series of reactions, including oxidative dimerization and cycloaddition, to form the complex polycyclic structure of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from the marine-derived fungus Aspergillus micronesiensis .
Chemical Reactions Analysis
Types of Reactions
Epicoccone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Epicoccone B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Epicoccone B involves its interaction with various molecular targets and pathways. It exhibits cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Epicoccolide A: Another polyoxygenated polyketide isolated from the same fungus, exhibiting similar biological activities.
Epicoccine: A related compound with antimicrobial and antifungal properties.
Epicolactone: A fungal metabolite with a complex polycyclic structure, known for its antimicrobial activity.
Uniqueness
Epicoccone B stands out due to its potent cytotoxic activity against cancer cell lines and its ability to scavenge free radicals effectively. Its unique polycyclic structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5,6,7-trihydroxy-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h10-12H,2H2,1H3 |
InChI Key |
IREYRQPUBOQACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)O)O |
Origin of Product |
United States |
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